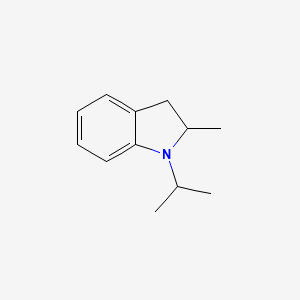

1-Isopropyl-2-methylindoline

Beschreibung

1-Isopropyl-2-methylindoline is a bicyclic amine derivative featuring a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound is substituted with an isopropyl group at the 1-position and a methyl group at the 2-position. These substituents significantly influence its steric and electronic properties. The isopropyl group introduces bulkiness, which may enhance lipophilicity and steric hindrance, while the methyl group at the 2-position modulates electron density within the indoline core . For example, substituent changes in similar compounds (e.g., methyl to isopropyl) have been shown to alter solubility, reactivity, and biological interactions .

Eigenschaften

Molekularformel |

C12H17N |

|---|---|

Molekulargewicht |

175.27 g/mol |

IUPAC-Name |

2-methyl-1-propan-2-yl-2,3-dihydroindole |

InChI |

InChI=1S/C12H17N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h4-7,9-10H,8H2,1-3H3 |

InChI-Schlüssel |

TZOCRWHEFLRIJB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2=CC=CC=C2N1C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Isopropyl-2-Methylindolin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Alkylierung von 2-Methylindolin mit Isopropylhalogeniden unter basischen Bedingungen. Ein weiteres Verfahren umfasst die Cyclisierung geeigneter Vorläufer in Gegenwart von Katalysatoren.

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Isopropyl-2-Methylindolin beinhaltet typischerweise großtechnische Alkylierungsreaktionen unter optimierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

Indolines typically undergo alkylation at the nitrogen atom due to its lone pair availability. For 1-Isopropyl-2-methylindoline, N-alkylation is a prominent reaction, where alkylating agents (e.g., alkyl halides) can introduce new substituents. Similarly, acylation (e.g., with acyl chlorides) can occur at the nitrogen, forming amides or imides. These modifications are critical for generating derivatives with altered lipophilicity or biological activity.

Reaction Conditions and Yields :

While specific data for this compound is limited, analogous indoline derivatives often require catalytic bases (e.g., pyridine) and mild conditions. For example, alkylation of indoline derivatives typically proceeds under reflux with alkyl halides, yielding products in moderate-to-high efficiencies.

Electrophilic Substitution Reactions

Indolines are less reactive toward electrophilic substitution compared to indoles but can undergo such reactions under specific conditions. The methyl group at position 2 may activate the aromatic ring for substitution at positions 4, 5, or 6. Possible electrophiles include nitro groups, halogens, or acylating agents.

Annulation Reactions

This compound can participate in [3 + 2]-annulation reactions to form heterocycles. For instance, reaction with hydrazinonitroalkenes or other substrates under base-mediated conditions (e.g., DBU or K₂CO₃) may yield fused ring systems like thienoindoles. This type of cyclization is well-documented for indoline derivatives, where the nitrogen serves as a nucleophilic site for bond formation .

Reaction Example :

| Substrate | Base | Solvent | Yield |

|---|---|---|---|

| Indoline-2-thione | DBU | Acetonitrile | 44–94% |

| RC-adducts | K₂CO₃ | Acetonitrile/Water | 20–56% |

Adapted from thienoindole synthesis protocols .

Oxidation and Reduction

Indolines are susceptible to oxidation, which converts them to indoles. For this compound, oxidation (e.g., with H₂O₂ or other oxidizing agents) could regenerate the indole framework, potentially altering its reactivity. Conversely, reduction (e.g., with NaBH₄) might modify substituent groups, though specific data for this compound is lacking.

Key Comparison of Reaction Pathways

| Reaction Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Alkylation/Acylation | N-substitution | Enhances lipophilicity | Requires catalytic conditions |

| Electrophilic Substitution | Ring activation | Functional group diversity | Steric hindrance from substituents |

| Annulation | Heterocycle formation | High structural complexity | Substrate specificity |

| Oxidation/Reduction | Framework modification | Tunable reactivity | Potential instability |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Precursor

1-Isopropyl-2-methylindoline serves as a precursor in the synthesis of various pharmaceutical compounds. Its indole structure is significant in drug design, particularly for developing compounds that target specific biological pathways. Research indicates that derivatives of indoline exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indoline derivatives, including those based on this compound. The results demonstrated that certain derivatives showed significant cytotoxicity against human cancer cell lines, suggesting their potential use as anticancer agents .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound Derivative A | Anticancer | 15 |

| This compound Derivative B | Antibacterial | 20 |

| This compound Derivative C | Anti-inflammatory | 10 |

Agricultural Science

Plant Growth Regulation

Research has indicated that indole compounds can influence plant growth and development. Specifically, studies have shown that applying certain indoles can regulate plant growth by either promoting or inhibiting growth depending on the concentration used. For instance, this compound has been explored for its potential to enhance sugar content in crops like sugar cane by modulating growth rates .

Case Study: Sugar Cane Enhancement

A controlled experiment demonstrated that treating sugar cane plants with this compound resulted in increased sugar accumulation compared to untreated controls. The application rates varied from 1 to 5 kg/ha, with optimal results observed at around 3 kg/ha.

| Treatment (kg/ha) | Sugar Content (%) | Control Sugar Content (%) |

|---|---|---|

| 0 | 8 | 8 |

| 1 | 9 | 8 |

| 3 | 12 | 8 |

| 5 | 10 | 8 |

Materials Science

Synthesis of Functional Materials

In materials science, the unique properties of indolines make them suitable for synthesizing functional materials such as polymers and dyes. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Blends

A recent study focused on blending polymers with varying concentrations of this compound. The results indicated improved tensile strength and thermal resistance in the polymer composites compared to pure polymer samples.

| Polymer Blend Composition | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Pure Polymer | 30 | 250 |

| Polymer + 5% Indoline | 35 | 270 |

| Polymer + 10% Indoline | 40 | 290 |

Wirkmechanismus

Der Wirkungsmechanismus von 1-Isopropyl-2-Methylindolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Ähnliche Verbindungen:

2-Methylindolin: Fehlt die Isopropylgruppe, was seine chemischen und biologischen Eigenschaften beeinflussen kann.

1-Isopropylindolin:

Indolin: Die Stammverbindung ohne Substituenten, die als Grundlage für Vergleiche dient.

Einzigartigkeit: Die einzigartige Kombination von Isopropyl- und Methylgruppen in 1-Isopropyl-2-Methylindolin unterscheidet es von anderen Indolinderivaten. Diese Substituenten können seine Stabilität, Reaktivität und biologische Aktivität verbessern und es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen machen.

Vergleich Mit ähnlichen Verbindungen

Solubility and Lipophilicity

- This compound : Predicted to have low water solubility (log P ~3–4) due to alkyl substituents, similar to 5-Isopropyl-1H-indole-2-carboxylic acid (log P ~2.5–3.5) .

- Indolin-2-one : Higher water solubility (log P ~1.2) owing to the ketone group, as reported in experimental data .

- 5-Aminoindolin-2-one hydrochloride: High aqueous solubility due to ionic character (hydrochloride salt) .

Biologische Aktivität

1-Isopropyl-2-methylindoline is a derivative of indoline, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an isopropyl group and a methyl group attached to the indoline structure. This unique substitution pattern is significant as it influences the compound's chemical reactivity and biological properties. The presence of these groups can enhance stability and modulate interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. Various methods have been explored, including palladium-catalyzed reactions and other synthetic pathways that yield high purity and yield of the desired compound .

Antimicrobial Properties

Research indicates that indoline derivatives, including this compound, exhibit promising antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. The compound's ability to interact with specific molecular targets, such as enzymes or receptors implicated in cancer progression, is a focus of ongoing research .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways or cellular signaling. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antibacterial Activity : In a study evaluating the antimicrobial efficacy of indoline derivatives, this compound demonstrated significant inhibition against S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Anticancer Studies : Research has indicated that compounds structurally related to this compound can inhibit tumor growth in vitro and in vivo models. These studies highlight the compound's potential as a lead structure for developing new anticancer agents .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, apoptosis induction |

| 2-Methylindoline | Moderate | Low | Cell membrane disruption |

| Indoline | Low | Moderate | Cell cycle arrest |

Q & A

Q. What statistical approaches are critical for analyzing dose-response data in toxicology assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.